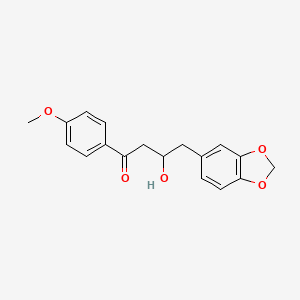

1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)

Beschreibung

The compound 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) is a structurally complex ketone featuring a 1,3-benzodioxole moiety, a 4-methoxyphenyl group, and a hydroxyl substituent at the β-position of the butanone backbone. Characterization techniques such as $^1$H NMR, $^13$C NMR, and HRMS are standard for confirming the structures of such derivatives .

The hydroxyl group at position 3 may enhance hydrogen-bonding interactions, affecting molecular packing in the solid state and bioavailability in pharmacological contexts.

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-15-5-3-13(4-6-15)16(20)10-14(19)8-12-2-7-17-18(9-12)23-11-22-17/h2-7,9,14,19H,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHHDDPFZXRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(CC2=CC3=C(C=C2)OCO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 4-methoxybenzaldehyde, followed by a series of reactions to introduce the butanone and hydroxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity: The 3-hydroxy group in the target compound differentiates it from Eutylone, which lacks hydroxylation but includes an ethylamino group linked to stimulant effects . PD154804 shares the 4-methoxyphenyl and benzodioxole motifs but incorporates a dihydrofuran ring, enhancing rigidity and receptor binding affinity in neuropeptide antagonism .

Crystallinity and Molecular Interactions: Compounds like those in (e.g., 4a, mp 196–198°C) and Oleiferin D exhibit high melting points due to intermolecular H-bonding and π-π stacking, a trait likely shared by the target compound due to its hydroxyl group . The chalcone derivative () adopts an extended planar structure via its α,β-unsaturated ketone, contrasting with the tetrahedral geometry of the butanone backbone in the target compound .

Synthetic Complexity :

- Pyrazoline derivatives (e.g., 4a-j ) are synthesized via cyclocondensation of chalcones with hydrazines, whereas the target compound may require selective hydroxylation post-ketone formation .

Pharmacological and Toxicological Profiles

- Eutylone and related cathinones demonstrate stimulant effects via monoamine reuptake inhibition, but the target compound’s hydroxyl group may mitigate such activity by increasing polarity .

- NNK (), a nitrosamine, is carcinogenic, but structural dissimilarities (e.g., absence of nitroso groups) suggest the target compound lacks comparable toxicity .

Physicochemical Properties

- Solubility: The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility compared to nonpolar analogues like Oleiferin D .

Biologische Aktivität

1-Butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) is a synthetic organic compound with potential biological activities that have garnered interest in various fields including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following IUPAC name: 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl)butan-1-one . The presence of the methoxy group and the benzodioxole moiety may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : The hydroxy group in its structure is often associated with anti-inflammatory activity.

- Antioxidant Properties : The compound may act as a free radical scavenger, contributing to its protective effects against oxidative stress.

The biological effects of 1-butanone derivatives are often mediated through interactions with specific molecular targets:

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways. For example, it could affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Receptor Binding : It might interact with various receptors, influencing cellular signaling pathways that regulate inflammation and immune responses.

Antimicrobial Activity

A study evaluated the antimicrobial effects of structurally related compounds and found that certain derivatives inhibited the formation of metabolites associated with carcinogenic processes in liver microsomes . While specific data on 1-butanone, 4-(1,3-benzodioxol-5-yl)-3-hydroxy-1-(4-methoxyphenyl) was not directly mentioned, the implications suggest potential antimicrobial properties.

Anti-inflammatory Activity

Research on similar compounds indicates that phenolic structures can exhibit significant anti-inflammatory effects. For instance, compounds with hydroxy groups have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines . This suggests that 1-butanone derivatives may also have similar activity.

Antioxidant Properties

The antioxidant capacity of related compounds has been documented through assays such as DPPH and ABTS radical scavenging tests. These studies highlight the potential for 1-butanone derivatives to mitigate oxidative damage in biological systems .

Data Tables

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of pathogen growth | Enzyme inhibition |

| Anti-inflammatory | Reduction of inflammation | Cytokine modulation |

| Antioxidant | Scavenging free radicals | Redox signaling modulation |

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Benzodioxole Derivatives : A study demonstrated that benzodioxole derivatives exhibited significant antimicrobial activity against Gram-positive bacteria .

- Phenolic Compounds : Research indicated that phenolic compounds derived from plant sources showed promising results in reducing inflammation and oxidative stress in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.